(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol
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Overview
Description
Preparation Methods
The synthesis of (2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like alcohol and ether, and the process may require specific temperatures and catalysts to achieve the desired product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 and C-2 positions of the thiazole ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Industry: It is used in the production of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets (2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol apart is its unique combination of functional groups and its specific biological activities, which make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H9N3O3S |
---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
(2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]thiazol-2-yl)methanol |
InChI |
InChI=1S/C7H9N3O3S/c1-7(4-11)3-9-2-5(10(12)13)8-6(9)14-7/h2,11H,3-4H2,1H3 |
InChI Key |
VWFRRQHWKPBTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C=C(N=C2S1)[N+](=O)[O-])CO |
Origin of Product |
United States |
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